Lipophilicity Shift: XLogP3 Comparison Between 2‑Benzyl and 2‑Methyl Octahydro‑isoindol‑4‑amines
The N‑benzyl analog exhibits an XLogP3 of 2.0, whereas the N‑methyl comparator (CAS 1566224‑65‑4) has an XLogP3 of 0.5 [1][2]. This 1.5‑log‑unit increase translates to approximately 30‑fold higher theoretical partition coefficient, directly impacting predicted membrane permeability and CNS penetration potential.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 2‑Methyl‑octahydro‑1H‑isoindol‑4‑amine (CAS 1566224‑65‑4): XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = 1.5 (≈ 30× higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For projects requiring blood‑brain barrier penetration or oral absorption, the benzyl analog's higher lipophilicity becomes a critical selection criterion that cannot be met by the N‑methyl version.
- [1] PubChem Compound Summary for CID 21186482, Computed Properties, XLogP3-AA. View Source
- [2] PubChem Compound Summary for CID 77447473, 2-Methyl-octahydro-1H-isoindol-4-amine, Computed Properties, XLogP3-AA. View Source
